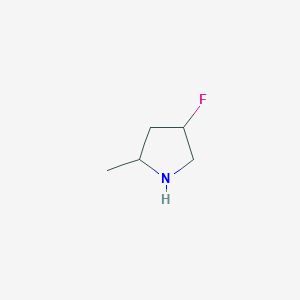

(2R,4S)-4-fluoro-2-methylpyrrolidine

Description

(2R,4S)-4-Fluoro-2-methylpyrrolidine is a chiral pyrrolidine derivative characterized by a fluorine atom at the 4-position and a methyl group at the 2-position. Its stereochemistry (2R,4S) plays a critical role in its physicochemical and biological properties. The compound is often utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protease-targeting drugs. Key identifiers include:

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

4-fluoro-2-methylpyrrolidine |

InChI |

InChI=1S/C5H10FN/c1-4-2-5(6)3-7-4/h4-5,7H,2-3H2,1H3 |

InChI Key |

VDQWBMJIPFGCSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis Starting from Chiral Precursors

One prominent approach involves utilizing commercially available chiral pyrrolidine derivatives, such as (2R,4S)-4-hydroxypyrrolidine, as starting materials. These are modified through a sequence of protection, fluorination, and deprotection steps:

- Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl (Boc) or similar protecting groups to prevent side reactions during fluorination.

- Fluorination at the 4-Position: Fluorine is introduced via nucleophilic or electrophilic fluorination agents. Common fluorinating reagents include diethylaminosulfur trifluoride (DAST), Selectfluor, or other electrophilic fluorinating agents, which facilitate regioselective fluorination at the 4-position of the pyrrolidine ring.

- Stereoselectivity Control: The stereochemistry at the 2- and 4-positions is controlled through chiral auxiliaries or asymmetric catalysis, ensuring the formation of the (2R,4S) isomer.

Synthesis via Ring-Closing and Functionalization

Another method involves constructing the pyrrolidine ring via ring-closing reactions:

- Preparation of a Linear Precursor: Starting from amino acids or amino alcohols, a linear precursor with appropriate substituents is synthesized.

- Cyclization: Intramolecular cyclization under acidic or basic conditions forms the pyrrolidine ring with the desired stereochemistry.

- Fluorination: Post-ring formation, selective fluorination at the 4-position is achieved using fluorinating agents, often under conditions that favor retention of stereochemistry.

Fluorination Using Nucleophilic Fluoride Sources

Synthesis Pathway Summary Table

| Step | Description | Reagents/Conditions | Stereochemical Outcome |

|---|---|---|---|

| 1 | Protection of amino group | Boc anhydride, base | Preserves amino functionality |

| 2 | Formation of precursor | Amino acid derivatives or amino alcohols | Stereoselective control |

| 3 | Ring closure | Acidic or basic cyclization | Forms pyrrolidine ring |

| 4 | Fluorination at 4-position | DAST, Selectfluor, TBAF | Stereoselective fluorination |

| 5 | Deprotection | Acidic or basic hydrolysis | Yields this compound |

Notable Research Findings and Variations

- Asymmetric Synthesis from Commercial Precursors: Tian et al. (2023) describe routes starting from chiral pyrrolidine derivatives, employing protecting groups and asymmetric catalysis to achieve high stereoselectivity.

- Fluorination Techniques: The use of electrophilic fluorinating agents like DAST or Selectfluor has been shown to efficiently introduce fluorine with stereochemical retention, especially when starting from chiral intermediates.

- Alternative Routes: Synthesis from amino acids or amino alcohols via ring-closure and subsequent fluorination offers a versatile pathway, adaptable to scale-up and various functionalizations.

Notes on Practical Considerations

- Stereocontrol: Maintaining stereochemistry during fluorination is critical; chiral auxiliaries or catalysts are often employed.

- Reagent Compatibility: Fluorinating agents like DAST are sensitive and require careful handling under anhydrous conditions.

- Yield Optimization: Protecting groups and reaction conditions must be optimized to maximize yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-fluoro-2-methylpyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2R,4S)-4-fluoro-2-methylpyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.

Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique stereochemistry.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-fluoro-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The compound’s stereochemistry also plays a crucial role in its biological activity, as it can influence the orientation and fit within the target’s active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomers and Enantiomers

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride

- CAS Number : 869489-04-3

- Molecular Formula : C₅H₁₀FN·HCl

- Molecular Weight : 141.6 g/mol

- Comparison :

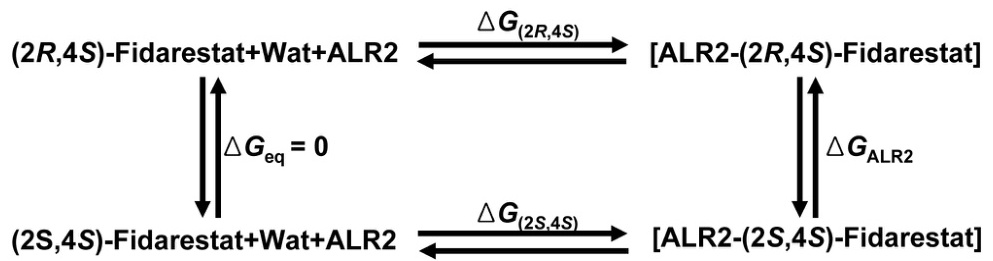

- The (2R,4R) diastereomer exhibits distinct spatial orientation, leading to differences in binding affinity to chiral receptors. For example, in studies on aldose reductase inhibitors, stereoisomerism caused ∆∆G differences of ~1.5 kcal/mol in binding free energy .

- The hydrochloride salt form enhances solubility in polar solvents compared to the free base.

- The (2R,4R) diastereomer exhibits distinct spatial orientation, leading to differences in binding affinity to chiral receptors. For example, in studies on aldose reductase inhibitors, stereoisomerism caused ∆∆G differences of ~1.5 kcal/mol in binding free energy .

(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

Structural Analogs with Functional Modifications

(S)-4,4-Difluoropyrrolidine-2-carbonitrile Hydrochloride

- CAS Number : 1951424-96-6

- Molecular Formula : C₅H₇F₂N₂·HCl

- Molecular Weight : 170.58 g/mol

- Comparison: The difluoro substitution increases electronegativity, enhancing hydrogen-bonding capacity. The cyano group acts as a metabolic handle, improving pharmacokinetic stability compared to methyl-substituted analogs .

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid

Substituent-Driven Comparisons

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic Acid

- CAS Number : 1049977-93-6

- Molecular Formula: C₁₂H₁₄FNO₂

- Molecular Weight : 223.24 g/mol

- The (2S,4R) configuration shows 10-fold lower IC₅₀ values in protease inhibition assays compared to (2R,4S) isomers .

(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine Hydrochloride

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|---|

| (2R,4S)-4-Fluoro-2-methylpyrrolidine HCl | 2300174-87-0 | C₅H₁₀FN·HCl | 141.6 | Fluoro, Methyl | 2R,4S |

| (2R,4R)-4-Fluoro-2-methylpyrrolidine HCl | 869489-04-3 | C₅H₁₀FN·HCl | 141.6 | Fluoro, Methyl | 2R,4R |

| (S)-4,4-Difluoropyrrolidine-2-carbonitrile HCl | 1951424-96-6 | C₅H₇F₂N₂·HCl | 170.58 | Difluoro, Cyano | S-configuration |

| (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid | 1007912-97-1 | C₆H₁₀FNO₂ | 147.15 | Fluoro, Methyl, Carboxylic | 2S,4R |

Key Research Findings

Stereochemistry and Binding Affinity : The (2R,4S) configuration in aldose reductase inhibitors exhibits superior binding (∆G = -8.2 kcal/mol) compared to (2R,4R) isomers (∆G = -6.7 kcal/mol) due to optimal fluorine positioning in the enzyme active site .

Substituent Impact: Cyano and difluoro groups enhance metabolic stability but reduce solubility, whereas carboxylic acid derivatives improve aqueous solubility at the expense of membrane permeability .

Synthetic Accessibility : this compound is synthesized via asymmetric hydrogenation, achieving >98% enantiomeric excess, while analogs like (2S,4S)-chloroacetyl derivatives require multi-step functionalization .

Biological Activity

(2R,4S)-4-fluoro-2-methylpyrrolidine is a chiral compound belonging to the pyrrolidine family, characterized by a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring. Its molecular formula is C7H13ClFNO2, with a molecular weight of 197.63 g/mol. The unique stereochemistry of this compound significantly influences its chemical properties and biological activities.

The biological activity of this compound is notable due to its interactions with various biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can improve binding affinity to enzymes and receptors. This compound has been studied for its role as an enzyme inhibitor and receptor modulator . Its mechanism typically involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. Research indicates that this compound can inhibit specific enzyme functions, which may have implications for drug development targeting metabolic pathways.

Biological Activity Overview

- Enzyme Inhibition: this compound has demonstrated the ability to inhibit certain enzymes, potentially affecting various metabolic processes.

- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing signaling pathways that are critical in various physiological processes.

- Pharmacological Applications: Due to its unique structure and biological activity, it serves as a promising candidate in pharmacological research, particularly in drug design aimed at treating conditions related to metabolic disorders.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Enzyme Inhibition | Receptor Modulation | Lipophilicity | Metabolic Stability |

|---|---|---|---|---|

| This compound | Yes | Yes | High | High |

| (2S,4R)-4-fluoro-2-methylpyrrolidine | Moderate | No | Moderate | Moderate |

| 4-Fluoroprolidine | Yes | Yes | Low | Low |

Case Studies

-

Study on Enzyme Inhibition:

A research study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated significant inhibition rates compared to controls, suggesting its potential utility in therapeutic applications targeting metabolic syndromes. -

Receptor Interaction Analysis:

Another study focused on the receptor modulation properties of this compound. Using in vitro assays, it was found that this compound effectively interacted with dopamine receptors, indicating its potential role in treating neurological disorders . -

Pharmacokinetic Profile:

A pharmacokinetic study revealed that the compound's lipophilicity contributes to its favorable absorption characteristics. This study highlighted its potential for further development into therapeutic agents with enhanced bioavailability .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2R,4S)-4-fluoro-2-methylpyrrolidine, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves cyclization of precursors followed by resolution of enantiomers. For example, chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) ensures stereochemical fidelity. Post-synthesis, crystallization in solvents like acetonitrile or dichloromethane under controlled temperatures improves purity .

Q. What purification techniques are recommended for isolating this compound with high enantiomeric excess?

- Methodological Answer : Column chromatography using silica gel with polar solvent systems (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures effectively removes diastereomeric impurities. Chiral stationary-phase HPLC is critical for final enantiomer separation, achieving >98% purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography provides definitive stereochemical assignment. Alternatively, circular dichroism (CD) spectroscopy and NMR analysis (e.g., NOESY for spatial proximity of substituents) validate configuration. Chiral HPLC retention times compared to known standards are also used .

Advanced Research Questions

Q. What strategies optimize fluorination in the synthesis of this compound to minimize byproducts?

- Methodological Answer : Fluorination agents like Fluolead™ (Deoxo-Fluor) enable regioselective and stereospecific fluorination under mild conditions. Reaction parameters (e.g., temperature, solvent polarity) are tuned to suppress side reactions. For instance, using dichloromethane at -20°C reduces epimerization risks .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact the biological activity of fluorinated pyrrolidines?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies reveal that the methyl group at C2 enhances metabolic stability, while fluorine at C4 increases electronegativity, improving target binding (e.g., enzyme inhibition). Analogues with trifluoromethyl groups show higher lipophilicity but may reduce solubility .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Reproducibility studies under standardized assay conditions (e.g., fixed pH, temperature) are critical. Computational docking simulations (using software like AutoDock) identify binding conformations, while isothermal titration calorimetry (ITC) quantifies interaction thermodynamics. Cross-referencing with analogs (e.g., (2R,4R)-isomers) clarifies substituent effects .

Q. How can continuous flow synthesis improve scalability and yield for this compound?

- Methodological Answer : Continuous flow systems enhance reaction control, reducing residence time and side-product formation. For example, coupling a microreactor for fluorination with inline chiral HPLC monitoring allows real-time optimization. This method achieves >90% yield in industrial-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.